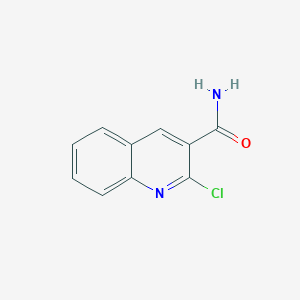

2-Chloroquinoline-3-carboxamide

描述

2-Chloroquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxamide group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-3-carboxamide typically involves the Vilsmeier-Haack reaction, where acetanilides are converted into 2-chloroquinoline-3-carbaldehydes using Vilsmeier’s reagent in phosphoryl chloride solution . The carbaldehyde intermediate is then further reacted to form the carboxamide derivative. Another method involves the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF to afford the respective 2-chloro-3-cyanoquinoline, which can be converted to the carboxamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

化学反应分析

Nucleophilic Substitution at the Chloro Group

The 2-chlorine atom undergoes facile nucleophilic displacement due to the electron-withdrawing effects of the adjacent quinoline ring and carboxamide group.

Condensation Reactions at the Carboxamide Group

The carboxamide participates in condensation with nucleophiles, forming Schiff bases or heterocyclic systems.

Cyclization Reactions

Intramolecular cyclizations yield fused heterocycles, enhancing bioactivity profiles.

Multicomponent Reactions (MCRs)

MCRs efficiently generate complex architectures:

Substituent-Directed Reactivity

The C-6 substituent significantly influences reaction outcomes:

-

Electron-withdrawing groups (e.g., NO) accelerate nucleophilic substitution at C-2 by enhancing electrophilicity.

-

Electron-donating groups (e.g., OCH) favor carboxamide-directed condensations due to resonance stabilization.

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via an SAr mechanism, with rate dependence on leaving-group ability and solvent polarity.

-

Carboxamide activation : Coordination with Lewis acids (e.g., AlCl) enhances electrophilicity at the carbonyl carbon, facilitating condensations.

This reactivity profile positions this compound as a versatile scaffold for synthesizing bioactive heterocycles, with applications in antimicrobial and anticancer drug discovery.

科学研究应用

Synthesis of 2-Chloroquinoline-3-Carboxamide

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of the chloro and carboxamide functional groups onto the quinoline ring. Common methods include:

- Vilsmeier Formylation : This method utilizes phosphorus oxychloride and dimethylformamide to introduce the formyl group, which can then be converted to the carboxamide through hydrolysis or amination reactions.

- Condensation Reactions : Various condensation reactions with amines and carboxylic acids have been explored to synthesize derivatives of this compound.

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in drug development.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance:

- Antibacterial : Compounds have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Antifungal : Activity against fungi like Aspergillus niger has also been reported, indicating potential for treating fungal infections .

Antiviral Properties

Recent studies have focused on the antiviral potential of this compound derivatives against viruses such as SARS-CoV-2. Specific compounds have been designed to inhibit cysteine proteases (M Pro and PL Pro) essential for viral replication:

- Dual Inhibitors : Certain synthesized derivatives have shown low cytotoxicity while effectively inhibiting viral enzymes at nanomolar concentrations, suggesting their potential as therapeutic agents against COVID-19 and related viral infections .

Anticancer Activity

The quinoline scaffold is well-known for its anticancer properties. Several studies have indicated that 2-chloroquinoline derivatives can inhibit tumor cell growth through various mechanisms, including:

- Inhibition of DNA Gyrase : This mechanism is critical in bacterial DNA replication but also has implications in cancer therapy.

- Targeting Kinases : Some derivatives have been evaluated as inhibitors of protein kinases involved in cancer cell proliferation .

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of 2-chloroquinoline derivatives against multiple bacterial strains. The results indicated that specific modifications to the quinoline structure enhanced antibacterial activity significantly:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 10 µg/mL |

| B | S. aureus | 5 µg/mL |

| C | A. niger | 15 µg/mL |

This table illustrates the structure-activity relationship (SAR) that can be exploited in further drug design .

Case Study: Antiviral Development

In a high-throughput screening study, several novel 2-chloroquinoline-based compounds were identified as dual inhibitors of M Pro and PL Pro from SARS-CoV-2. The most promising candidates showed:

| Compound | IC50 (M Pro) | IC50 (PL Pro) | Cytotoxicity |

|---|---|---|---|

| D | 820 nM | 350 nM | Low |

| E | 500 nM | 400 nM | Negligible |

These findings highlight the potential for developing effective antiviral therapies based on this compound class .

作用机制

The mechanism of action of 2-chloroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

相似化合物的比较

2-Chloroquinoline-3-carboxamide can be compared with other quinoline derivatives:

2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxamide.

Quinoline-3-carboxamide: Lacks the chlorine atom at the 2-position, which can affect its reactivity and biological activity.

2-Chloroquinoline-3-cyanoquinoline: Contains a cyano group instead of a carboxamide, leading to different chemical properties and applications.

The unique combination of the chlorine atom and carboxamide group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

生物活性

2-Chloroquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimalarial and anticancer agent. This article compiles recent findings on its biological activity, including synthesis, pharmacological properties, and molecular interactions.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves a series of chemical reactions starting from acetanilides through the Vilsmeier–Haack reaction, leading to various derivatives that enhance biological activity. For instance, twelve novel substituted derivatives were synthesized and characterized using NMR and mass spectrometry techniques .

Antimalarial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimalarial properties against Plasmodium falciparum. The in vitro evaluation showed IC50 values ranging from 0.014 to 5.87 μg/mL, indicating moderate to high activity compared to standard treatments like chloroquine .

Table 1: Antimalarial Activity of 2-Chloroquinoline Derivatives

| Compound | IC50 (μg/mL) | Inhibition (%) |

|---|---|---|

| Compound A | 0.014 | 100% |

| Compound B | 0.046 | 85% |

| Compound C | 1.23 | 50% |

| Chloroquine | 0.49 | 70% |

Anticancer Activity

In addition to its antimalarial properties, this compound has been investigated for its potential as an anticancer agent targeting the Ephrin B4 receptor. Molecular docking studies indicated that the compound and its derivatives had favorable binding affinities and pharmacokinetic profiles, suggesting their viability as therapeutic agents for cancer treatment .

Table 2: Molecular Docking Results for EPHB4 Interaction

| Compound | Binding Energy (kcal/mol) | H-bonds |

|---|---|---|

| Compound D | -9.10 | 4 |

| Compound E | -8.75 | 3 |

| Erdafitinib (Control) | -7.50 | 2 |

The biological activity of this compound is attributed to its ability to inhibit specific enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition may lead to altered pharmacokinetics and enhanced bioavailability of the compound.

Furthermore, the compound has shown promising results in molecular docking studies targeting the SARS-CoV-2 main protease (Mpro), with a binding energy of -8.10 kcal/mol, indicating strong potential for antiviral applications .

Toxicological Considerations

In silico toxicity analyses have raised concerns regarding the mutagenic and carcinogenic potential of this compound derivatives. While they exhibit good intestinal absorption and blood-brain barrier penetration, their safety profiles warrant further investigation through in vitro and in vivo studies .

属性

IUPAC Name |

2-chloroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZAOJPBUNOKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502348 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-21-3 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。